Bentiromide
Overview
Description
Bentiromide is a synthetic peptide used primarily as a diagnostic agent to evaluate pancreatic exocrine function. It is administered orally and is broken down by the pancreatic enzyme chymotrypsin, releasing p-aminobenzoic acid, which can be measured in the urine to assess pancreatic function .
Mechanism of Action
Target of Action
Bentiromide’s primary target is the serine protease chymotrypsin . Chymotrypsin is an enzyme produced in the pancreas that plays a crucial role in the digestion of proteins .
Mode of Action
This compound is a peptide that is broken down in the pancreas by chymotrypsin . The breakdown of this compound by chymotrypsin results in the release of p-aminobenzoic acid (PABA) . The amount of PABA and its metabolites excreted in the urine following oral administration of this compound is used as a measure of the chymotrypsin-secreting activity of the pancreas .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the enzymatic activity of chymotrypsin in the pancreas . The breakdown of this compound by chymotrypsin and the subsequent release of PABA is a key step in this pathway .
Pharmacokinetics
The pharmacokinetic properties of this compound are primarily related to its metabolism and elimination. This compound is primarily metabolized in the liver, but enzymatic activity capable of hydrolyzing this compound has also been found in the normal small intestine .
Result of Action
The result of this compound’s action is the release of PABA, which is then excreted in the urine . The amount of PABA and its metabolites excreted in the urine is used as a quantitative measure of the chymotrypsin-secreting activity of the pancreas . This provides a non-invasive method for evaluating pancreatic exocrine function and monitoring the adequacy of supplemental pancreatic therapy .
Action Environment
For instance, conditions that affect the pancreas, such as cystic fibrosis, could potentially impact the breakdown of this compound and the subsequent release of PABA . .
Biochemical Analysis
Biochemical Properties
Bentiromide interacts with the pancreatic enzyme chymotrypsin . This enzyme breaks down this compound into para-aminobenzoic acid (PABA) and another byproduct . The amount of PABA and its metabolites excreted in the urine is the quantitative measure of the chymotrypsin-secreting activity of the pancreas .
Cellular Effects
The primary cellular effect of this compound is its role in evaluating the exocrine function of the pancreas . By determining the output of unchanged this compound in the urine following oral administration, it is possible to determine the sufficiency of pancreatic activity .
Molecular Mechanism
The molecular mechanism of this compound involves its breakdown in the pancreas by the enzyme chymotrypsin . This process yields PABA, and the amount of PABA and its metabolites excreted in the urine is taken as a measure of the chymotrypsin-secreting activity of the pancreas .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are primarily related to its role in the this compound test. The test is used to evaluate pancreatic exocrine function and monitor the adequacy of supplemental pancreatic therapy
Metabolic Pathways
This compound is primarily metabolized in the liver. Enzymatic activity capable of hydrolyzing this compound has also been found in the normal small intestine .
Subcellular Localization
Given that it is broken down by the pancreatic enzyme chymotrypsin, it is likely that this compound is localized in the pancreas where chymotrypsin is produced .
Preparation Methods
Bentiromide can be synthesized through a series of chemical reactions involving the coupling of specific amino acids and aromatic compounds. The synthetic route typically involves the following steps:
Formation of Benzoyltyrosine: Benzoyl chloride reacts with L-tyrosine in the presence of a base to form benzoyltyrosine.
Coupling with p-Aminobenzoic Acid: Benzoyltyrosine is then coupled with p-aminobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Chemical Reactions Analysis
Bentiromide undergoes several types of chemical reactions:
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions under specific conditions, although these are less common in its primary use as a diagnostic agent.
Scientific Research Applications
Bentiromide has several scientific research applications:
Diagnostic Testing: It is used in the this compound test to evaluate pancreatic exocrine function and monitor the adequacy of supplemental pancreatic therapy.
Pharmacological Studies: Researchers use this compound to study the activity of pancreatic enzymes and their role in digestive processes.
Biochemical Research: This compound serves as a model compound in studies of peptide hydrolysis and enzyme-substrate interactions.
Comparison with Similar Compounds
Bentiromide is unique compared to other diagnostic agents due to its specific use in evaluating pancreatic exocrine function. Similar compounds include:
N-Benzoyl-L-tyrosyl-p-aminobenzoic Acid: Another peptide used in diagnostic tests for pancreatic function.
Benzoyltyrosine: A precursor in the synthesis of this compound and used in similar diagnostic applications.
This compound stands out due to its specific enzymatic breakdown by chymotrypsin, making it a valuable tool in diagnosing pancreatic insufficiency.
Properties
IUPAC Name |
4-[[(2S)-2-benzamido-3-(4-hydroxyphenyl)propanoyl]amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c26-19-12-6-15(7-13-19)14-20(25-21(27)16-4-2-1-3-5-16)22(28)24-18-10-8-17(9-11-18)23(29)30/h1-13,20,26H,14H2,(H,24,28)(H,25,27)(H,29,30)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPTWHFVYKCNNK-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048377 | |
Record name | Bentiromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bentiromide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014663 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.12e-03 g/L | |
Record name | Bentiromide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014663 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Bentiromide is a peptide that is broken down in the pancreas by chymotrypsin. By determining the output of unchanged bentiromide in the urine following oral administration, it is possible to determine the sufficiency of pancreatic activity. | |
Record name | Bentiromide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00522 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
37106-97-1 | |
Record name | N-Benzoyl-L-tyrosyl-p-aminobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37106-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bentiromide [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037106971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bentiromide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00522 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bentiromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bentiromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.484 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENTIROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/239IF5W61J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bentiromide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014663 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
240-242, 241 °C | |
Record name | Bentiromide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00522 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bentiromide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014663 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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